2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
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Overview
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, methylsulfonyl, and anilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide typically involves multiple steps, starting with the preparation of 2,5-dimethoxy-N-methylaniline. This intermediate is then subjected to further reactions to introduce the methylsulfonyl and anilino groups, followed by the addition of the prop-2-enylacetamide moiety. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-methylaniline
- 2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
- N-(2’,5’-dimethoxyphenyl)-N-(methylsulfonyl)glycinamide
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)12-9-11(20-2)6-7-13(12)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOJHTLCSKITPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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